Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Over 1-Butanol Isomer
4-(2,4-Dichlorophenyl)butan-2-ol exhibits a higher predicted lipophilicity (XLogP3 = 3.5) compared to its 1-butanol analog, 4-(2,4-dichlorophenyl)butan-1-ol (XLogP3 = 3.1) [1][2]. This difference of 0.4 log units indicates that the butan-2-ol derivative is more lipophilic, which can translate to enhanced passive membrane permeability and potentially improved oral bioavailability or cellular uptake in in vitro assays [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-(2,4-Dichlorophenyl)butan-1-ol: 3.1 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Calculated property using PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity can improve compound absorption and distribution in biological systems, a critical factor when selecting a starting point for lead optimization or a tool compound for cell-based assays.
- [1] PubChem. (n.d.). 4-(2,4-Dichlorophenyl)butan-2-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/61748757 View Source
- [2] PubChem. (n.d.). 4-(2,4-Dichlorophenyl)butan-1-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/112749-63-0 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
